Doxylamine-d5 Succinate

Overview

Description

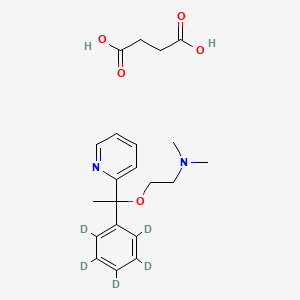

Doxylamine-d5 Succinate (CAS: 1216840-94-6) is a deuterated analog of the antihistamine doxylamine succinate, where five hydrogen atoms are replaced with deuterium at the phenyl ring positions . Its molecular formula is C₁₇H₁₇D₅N₂O·C₄H₆O₄, yielding a molecular weight of 393.49 g/mol (vs. 388.46 g/mol for the non-deuterated form) . This compound is primarily used as an internal standard in quantitative analytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), due to its isotopic distinction, which prevents interference with the analyte signal .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Doxylamine-d5 Succinate involves the incorporation of deuterium atoms into the Doxylamine molecule. The process typically starts with the synthesis of deuterated benzyl chloride, which is then reacted with 2-(dimethylamino)ethanol to form the deuterated intermediate. This intermediate undergoes further reactions to yield Doxylamine-d5, which is then converted to its succinate salt by reacting with succinic acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The final product is subjected to rigorous quality control measures, including mass spectrometry and nuclear magnetic resonance spectroscopy, to confirm the incorporation of deuterium atoms and the overall purity of the compound.

Chemical Reactions Analysis

Types of Reactions

Doxylamine-d5 Succinate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized metabolites.

Reduction: Reduction reactions can convert the compound into its reduced forms, although this is less common.

Substitution: The compound can undergo substitution reactions, particularly at the aromatic ring, where hydrogen atoms can be replaced by other substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride can be used.

Substitution: Halogenating agents like bromine or chlorine can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated metabolites, while substitution reactions can yield halogenated derivatives.

Scientific Research Applications

Pharmacokinetic Research

Doxylamine-d5 succinate serves as an internal standard in pharmacokinetic studies to improve the accuracy and reliability of drug concentration measurements. The deuterium labeling allows for precise differentiation between the analyte and its isotopic variant during mass spectrometry analysis.

Case Study: Pharmacokinetics of Doxylamine

A study evaluated the pharmacokinetic parameters of doxylamine succinate in healthy subjects under fed and fasting conditions. The findings indicated no significant differences in the pharmacokinetic profiles between the two states, demonstrating the utility of doxylamine-d5 as a reliable internal standard in these assessments .

| Parameter | Fasting State | Fed State |

|---|---|---|

| C_max (ng/mL) | 118.21 ± 22.70 | 120.99 ± 18.15 |

| AUC (ng·h/mL) | 1746.97 ± 551.65 | 1712.20 ± 455.45 |

| Half-life (h) | 10.5 | 11.2 |

Toxicological Analysis

This compound is also employed in toxicological studies to assess exposure levels and metabolic pathways of doxylamine in biological samples. Its use aids in understanding the drug's safety profile and potential adverse effects.

Case Study: Toxicology in Rhesus Monkeys

In a toxicological evaluation involving adult female rhesus monkeys, high levels of doxylamine were detected following administration of doxylamine succinate. The study highlighted that plasma elimination rates varied with dosage, which is crucial for understanding the drug's metabolism and potential toxicity .

| Dose (mg/kg) | Plasma Elimination Rate (%) |

|---|---|

| 0.7 | 90.2 |

| 13.3 | Slower than low dose |

Clinical Applications

This compound is indirectly relevant in clinical settings through its association with doxylamine, which is used for managing conditions such as insomnia and nausea during pregnancy.

Case Study: Doxylamine for Nausea and Vomiting of Pregnancy

A clinical trial demonstrated that doxylamine combined with pyridoxine significantly reduced nausea and vomiting symptoms in pregnant women compared to pyridoxine alone. The results underscored the effectiveness of doxylamine-based therapies, reinforcing the importance of pharmacokinetic studies using this compound for accurate dosing recommendations .

| Treatment Group | Mean PUQE Score Change |

|---|---|

| Doxylamine + Pyridoxine | -2.6 |

| Pyridoxine Alone | -0.4 |

Analytical Chemistry

In analytical chemistry, this compound is utilized as a reference compound in method validation processes for quantifying doxylamine levels in various matrices, including plasma and urine.

Method Development Example

Using high-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS), researchers developed a method to quantify doxylamine concentrations accurately, employing doxylamine-d5 as an internal standard to enhance sensitivity and specificity .

Mechanism of Action

Doxylamine-d5 Succinate exerts its effects by competitively inhibiting histamine at H1 receptors. This inhibition prevents histamine from binding to its receptors, thereby reducing allergy symptoms and inducing sedation. The compound also has anticholinergic properties, which contribute to its sedative effects. The molecular targets include histamine H1 receptors and muscarinic acetylcholine receptors, which are involved in the regulation of sleep and wakefulness.

Comparison with Similar Compounds

Key Properties :

- Melting Point : 97–99°C .

- Solubility: Compatible with polar solvents (e.g., methanol, acetonitrile) .

- Applications : Pharmacokinetic studies, forensic analysis, and drug metabolism research .

Doxylamine Succinate (Non-Deuterated)

Molecular Formula : C₂₁H₂₈N₂O₅ (388.46 g/mol) .

CAS : 562-10-7 .

Role : First-generation antihistamine used clinically for allergies and insomnia .

Comparison :

Analytical Utility :

- This compound co-elutes with the non-deuterated form during chromatography, ensuring accurate quantification by mass shift (e.g., m/z 388 → 393) .

Other Deuterated Antihistamines

Diphenhydramine-D3

Molecular Formula: C₁₇H₂₁D₃NO (284.40 g/mol) . CAS: Not specified. Role: Deuterated internal standard for diphenhydramine, a structurally distinct first-generation antihistamine.

Comparison :

- Structural Difference : Diphenhydramine lacks the pyridine moiety present in doxylamine.

- Deuteration Sites : Three deuterium atoms (vs. five in doxylamine-d5) .

- Application : Used in forensic toxicology, similar to doxylamine-d5 .

Ebastine-d5

Molecular Formula : C₃₂H₃₉D₅N₂O₂ (499.73 g/mol) .

Role : Deuterated analog of the second-generation antihistamine ebastine.

Comparison :

- Generational Difference: Ebastine is non-sedating, while doxylamine is sedating .

- Deuteration Purpose : Both compounds are used as internal standards, but ebastine-d5 targets allergic rhinitis studies .

Non-Antihistamine Deuterated Standards

N-Desmethyl Doxylamine Succinate

Molecular Formula : C₂₀H₂₆N₂O₅ (374.43 g/mol) .

Role : Metabolite of doxylamine, used to study drug metabolism.

Comparison :

- Deuteration: Not deuterated; instead, it lacks a methyl group compared to doxylamine .

- Application : Highlights the importance of deuterated standards in distinguishing parent drugs from metabolites .

Biological Activity

Doxylamine-d5 succinate is a deuterated form of doxylamine, a first-generation antihistamine known for its sedative and antihistaminic properties. This compound has garnered attention in pharmacological research due to its biological activity, particularly its effects on histamine receptors and potential applications in various therapeutic areas.

Chemical Characteristics

- Chemical Formula : CHDNO

- Molecular Weight : 303.42 g/mol

- CAS Number : 1216840-94-6

The deuterium substitution in this compound allows for precise tracking in pharmacokinetic studies, enabling researchers to differentiate between the drug and its metabolites through mass spectrometry techniques.

This compound primarily acts as an antagonist at the histamine H1 receptors. By inhibiting these receptors, it reduces the physiological effects of histamine, such as:

- Vasodilation

- Bronchoconstriction

- Allergic symptoms

Additionally, it may interact with muscarinic acetylcholine receptors, contributing to its sedative effects . This dual action makes it effective not only for allergy relief but also for inducing sleep.

Pharmacokinetics

Research indicates that this compound exhibits similar pharmacokinetic properties to its non-deuterated counterpart. In studies involving healthy subjects, the following pharmacokinetic parameters were observed:

| Parameter | Value (25 mg) | Coefficient of Variation (%) |

|---|---|---|

| C (ng/mL) | 118.21 | 19.2 |

| AUC (ng·h/mL) | 1746.97 | 31.6 |

These values suggest that doxylamine-d5 maintains consistent absorption and bioavailability in both fasting and fed states .

Antiviral Properties

Recent studies have explored the antiviral activity of doxylamine succinate against influenza viruses. In vitro experiments demonstrated that:

- CC50 (median cytotoxic concentration) was found to be 2.08 mM.

- EC50 (effective concentration for 50% inhibition of viral replication) was measured at 19.21 μM.

These findings indicate that doxylamine succinate possesses low toxicity while effectively inhibiting various strains of influenza virus, including H1N1 and H3N2 .

Case Studies and Research Findings

- Sleep Induction : A study on the sedative effects of doxylamine succinate highlighted its efficacy in managing insomnia, showing significant improvements in sleep latency and quality when administered at appropriate doses .

- Metabolism Studies : Doxylamine-d5's metabolic pathways were investigated, revealing that it is primarily metabolized in the liver via cytochrome P450 enzymes. Key metabolites include N-desmethyldoxylamine and didesmethyldoxylamine.

- Cytotoxicity Assessments : In cytotoxicity assays conducted on MDCK cells, doxylamine succinate exhibited no significant cytotoxic effects at concentrations below 625 μM, indicating a favorable safety profile for potential therapeutic applications .

Q & A

Basic Research Questions

Q. What are the key chemical properties of Doxylamine-d5 Succinate, and how does deuteration impact its stability and reactivity?

this compound (C₂₁H₂₃D₅N₂O₅, molecular weight 393.49) is a deuterated analog of doxylamine, with five deuterium atoms replacing hydrogen at specific phenyl ring positions . The deuteration reduces metabolic lability, enhancing its utility as an internal standard in mass spectrometry by minimizing isotopic interference. Key properties include a hydrogen bond donor/acceptor count of 2/7, a topological polar surface area of 100 Ų, and a melting point consistent with its non-deuterated form . Stability is maintained at -20°C for ≥4 years, with degradation risks under prolonged light exposure .

Q. How should researchers handle and store this compound to ensure experimental integrity?

Follow OSHA HCS guidelines: use in ventilated environments, avoid inhalation/ingestion, and wear nitrile gloves and lab coats . Store at -20°C in airtight, light-resistant containers to prevent isotopic exchange or decomposition. Batch-specific certificates of analysis should be referenced for purity validation .

Q. What analytical methods are validated for quantifying this compound in biological matrices?

Use LC-MS/MS with a deuterated internal standard for isotopic distinction. Optimize ionization parameters (e.g., ESI+ mode) and employ a C18 column with 0.1% formic acid in acetonitrile/water gradients. Validate methods per FDA guidelines for linearity (1–100 ng/mL), precision (CV <15%), and recovery (>80%) .

Advanced Research Questions

Q. How can experimental design principles optimize the synthesis and purification of this compound?

Apply factorial design (e.g., 3³ full factorial) to assess variables: reaction temperature (40–80°C), deuteration time (12–48h), and catalyst concentration (0.5–2.0 mol%). Use ANOVA to identify significant interactions (p <0.05) and response surface methodology to model optimal conditions. For purification, screen solvent systems (e.g., ethanol/water) via solubility studies to maximize deuterium retention .

Q. What strategies resolve contradictions in pharmacokinetic data between in vitro and in vivo models for this compound?

Discrepancies often arise from species-specific metabolic enzymes or protein binding differences. Conduct interspecies scaling using allometric equations (e.g., ) and validate with hepatocyte incubation assays. Use physiologically based pharmacokinetic (PBPK) modeling to integrate in vitro permeability (e.g., Caco-2 assays) and hepatic extraction ratios .

Q. How do isotopic effects influence the interpretation of metabolic pathway studies using this compound?

Deuterium kinetic isotope effects (KIE) can alter CYP450-mediated oxidation rates. Quantify KIE using , where and are reaction rates for non-deuterated and deuterated compounds. Correct for isotopic scrambling via parallel experiments with non-deuterated controls and high-resolution mass spectrometry .

Q. What statistical approaches are recommended for analyzing dose-response relationships in this compound toxicity studies?

Use nonlinear regression (e.g., Hill equation) to model sigmoidal dose-response curves. Apply Akaike Information Criterion (AIC) to compare one-site vs. two-site binding models. For conflicting datasets, employ meta-analysis with random-effects models to account for inter-study variability .

Q. How can multi-omics integration enhance mechanistic studies of this compound’s effects on histamine receptors?

Combine transcriptomics (RNA-seq of H1R-expressing cells), proteomics (SILAC labeling), and metabolomics (untargeted LC-MS) to map signaling cascades. Use pathway enrichment tools (e.g., MetaboAnalyst, DAVID) to identify perturbed networks (e.g., NF-κB, MAPK) and validate with CRISPR knockouts .

Properties

IUPAC Name |

butanedioic acid;N,N-dimethyl-2-[1-(2,3,4,5,6-pentadeuteriophenyl)-1-pyridin-2-ylethoxy]ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N2O.C4H6O4/c1-17(20-14-13-19(2)3,15-9-5-4-6-10-15)16-11-7-8-12-18-16;5-3(6)1-2-4(7)8/h4-12H,13-14H2,1-3H3;1-2H2,(H,5,6)(H,7,8)/i4D,5D,6D,9D,10D; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBAUFVUYFNWQFM-NBTFKYQWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)(C2=CC=CC=N2)OCCN(C)C.C(CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])C(C)(C2=CC=CC=N2)OCCN(C)C)[2H])[2H].C(CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.